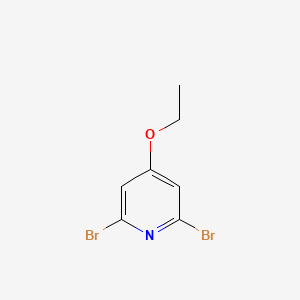

2,6-Dibromo-4-ethoxypyridine

Descripción

Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Organic Chemistry

Halogenated pyridine scaffolds are of paramount importance in numerous areas of chemical science, including pharmaceuticals, agrochemicals, and materials science. rsc.orgresearchgate.net The pyridine ring itself is a privileged structure found in a vast array of natural products and biologically active molecules. rsc.org The introduction of halogen atoms onto this scaffold provides synthetic "handles" that allow for the regioselective introduction of diverse functional groups.

The primary significance of these scaffolds lies in their utility in transition metal-catalyzed cross-coupling reactions. rsc.org Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgarabjchem.orgcas.cz Halogenated pyridines are excellent substrates for these reactions, enabling chemists to forge intricate molecular frameworks that would be difficult to access through other means. rsc.orgresearchgate.net The differential reactivity of various halogens (I > Br > Cl > F) in these coupling reactions also allows for sequential, site-selective functionalization of polyhalogenated pyridines, adding a layer of precision to synthetic strategies. rsc.orgnih.gov

Furthermore, the electronic properties of the pyridine ring are significantly influenced by the presence of electron-withdrawing halogen atoms. This modification can alter the reactivity of the ring itself and influence the properties of the final molecule, such as its biological activity or its performance in an electronic device. nih.gov Consequently, halogenated pyridines are indispensable tools for the systematic exploration of structure-activity relationships in drug discovery and for the fine-tuning of material properties. researchgate.netchemimpex.com

Overview of 2,6-Dibromo-4-ethoxypyridine's Role in Synthetic Methodologies

This compound is a polyhalogenated pyridine that, based on the established reactivity of analogous compounds, serves as a valuable intermediate in organic synthesis. While specific research focusing solely on this ethoxy derivative is not extensively documented, its role can be inferred from the well-studied chemistry of similar 2,6-dihalo-4-alkoxypyridines, particularly its methoxy (B1213986) counterpart, 2,6-dibromo-4-methoxypyridine. smolecule.com

The primary utility of this compound lies in its capacity to undergo selective functionalization at the 2- and 6-positions. The two bromine atoms are susceptible to a variety of transformations, making the compound a versatile precursor for a range of substituted pyridines.

Key Synthetic Applications:

Cross-Coupling Reactions: The bromine atoms at the C2 and C6 positions are excellent leaving groups for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups.

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters can be used to form new carbon-carbon bonds, a cornerstone in the synthesis of biaryl compounds and other complex molecules.

Sonogashira Coupling: The coupling with terminal alkynes provides access to 2,6-dialkynylpyridine derivatives, which are of interest for their electronic and photophysical properties. arabjchem.org

Stille Coupling: This compound can also be used in Stille cross-coupling reactions with organotin reagents. smolecule.com

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the bromine atoms activates the C2 and C6 positions for attack by nucleophiles. This allows for the displacement of the bromide ions by a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse array of 2,6-disubstituted-4-ethoxypyridines. researchgate.net

Metal-Halogen Exchange: The bromine atoms can undergo metal-halogen exchange, typically with organolithium reagents, to generate lithiated pyridine species. These intermediates can then be trapped with various electrophiles to introduce a wide range of substituents. The presence of the 4-ethoxy group is expected to influence the regioselectivity of such reactions.

The ethoxy group at the 4-position, being an electron-donating group, modulates the electronic properties and reactivity of the pyridine ring compared to an unsubstituted dihalopyridine. It also offers potential for further chemical modification if required. The solubility of the compound in organic solvents is likely enhanced by the ethoxy group.

In essence, this compound is a strategically designed building block that offers two reactive sites for diversification, enabling the synthesis of complex, functionalized pyridine derivatives for a wide range of applications in medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H7Br2NO |

| Molecular Weight | 280.95 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Expected to be soluble in common organic solvents. |

| CAS Number | 52311-44-1 |

Structure

3D Structure

Propiedades

Número CAS |

52311-44-1 |

|---|---|

Fórmula molecular |

C7H7Br2NO |

Peso molecular |

280.94 g/mol |

Nombre IUPAC |

2,6-dibromo-4-ethoxypyridine |

InChI |

InChI=1S/C7H7Br2NO/c1-2-11-5-3-6(8)10-7(9)4-5/h3-4H,2H2,1H3 |

Clave InChI |

CFKSFZCYTUHARX-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC(=NC(=C1)Br)Br |

Origen del producto |

United States |

Reactivity Profiles and Mechanistic Organic Chemistry of 2,6 Dibromo 4 Ethoxypyridine Derivatives

Electronic and Steric Influences on Pyridine (B92270) Ring Functionalization

The reactivity of the pyridine ring in 2,6-dibromo-4-ethoxypyridine is a consequence of the combined electronic and steric effects of its substituents. The nitrogen atom inherently makes the pyridine ring electron-deficient compared to benzene, predisposing it to nucleophilic attack, especially at the α (C2, C6) and γ (C4) positions.

The two bromine atoms at the C2 and C6 positions exert a strong electron-withdrawing inductive effect (-I), further depleting the electron density of the pyridine ring. This deactivation is significant for electrophilic substitution reactions. Conversely, these halogen substituents activate the ring for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The ethoxy group at the C4 position introduces opposing electronic effects. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a much stronger electron-donating resonance effect (+M) by delocalizing a lone pair of electrons into the aromatic system. This +M effect increases electron density primarily at the ortho (C3, C5) positions relative to the ethoxy group.

The regioselectivity of nucleophilic substitution is a critical aspect of the chemistry of dihalopyridines. While the bromine atoms at C2 and C6 are potential leaving groups, their reactivity can be modulated by other substituents. In a related system, the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine (B117243) showed that the regioselectivity is highly dependent on the steric and electronic nature of the 3-substituent and the solvent used. researchgate.net For instance, bulky substituents at the C3 position tend to direct incoming nucleophiles to the C6 position. researchgate.net Furthermore, the ability of the solvent to act as a hydrogen-bond acceptor can significantly alter the ratio of substitution products. researchgate.net While this compound lacks a C3 substituent, the principle illustrates the subtle factors governing regioselectivity. In this case, the electronic influence of the C4-ethoxy group and the nature of the incoming nucleophile would be the primary determinants of whether substitution occurs and if it shows selectivity for one of the bromine atoms, though they are electronically equivalent.

Electrophilic Substitution: The pyridine ring is inherently resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which can also be protonated under acidic conditions, further deactivating the ring. researchgate.netquimicaorganica.org The presence of two additional strongly deactivating bromine atoms makes electrophilic attack on this compound extremely difficult. Any potential electrophilic substitution would be directed to the C3 or C5 positions, which are activated by the +M effect of the ethoxy group and are the positions of highest electron density in the deactivated ring. quora.comquora.com However, harsh reaction conditions would be required, and yields are expected to be low. quora.com

Nucleophilic Substitution: In stark contrast, the electronic landscape of this compound is highly favorable for nucleophilic aromatic substitution (SNAr). The ring nitrogen and the two bromine atoms work in concert to make the C2 and C6 positions highly electrophilic and susceptible to attack by nucleophiles. wikipedia.org This pathway is the most synthetically useful for modifying this class of compounds, allowing the displacement of one or both bromine atoms by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to generate a diverse range of substituted pyridines. chemistrysteps.com The electron-withdrawing groups stabilize the anionic Meisenheimer complex that is formed when the nucleophile attacks the ring, lowering the activation energy for the reaction. libretexts.org

Analysis of Rearrangement Reactions in Functionalization Pathways of Halopyridines

While direct rearrangement of this compound is not common, its derivatives can participate in several classic heterocyclic rearrangement reactions. These transformations often involve ring-opening and ring-closing sequences, providing pathways to different heterocyclic systems or isomerized products.

Dimroth Rearrangement: This rearrangement involves the transposition of endocyclic and exocyclic heteroatoms. wikipedia.org For a pyridine derivative, this typically occurs in N-alkylated iminopyrimidines or related systems. wikipedia.orgrsc.org If a derivative of this compound were converted to a structure containing an exocyclic imino group, it could potentially undergo a Dimroth rearrangement under thermal or acid/base-catalyzed conditions, leading to an isomeric N-substituted aminopyridine. nih.govresearchgate.netdrugfuture.com The reaction proceeds through ring-opening to an intermediate, followed by rotation and ring-closure. wikipedia.org

Zincke Reaction: This reaction involves the transformation of a pyridine into a pyridinium (B92312) salt by reaction with 2,4-dinitrochlorobenzene, which can then be ring-opened by a primary or secondary amine. wikipedia.org The resulting intermediate, a "Zincke aldehyde" or imine, can then be used to construct new rings. wikipedia.orgacs.org While this reaction requires initial activation of the pyridine ring to a pyridinium salt, it represents a potential pathway for the complete dearomatization and reconstruction of pyridine derivatives, offering access to highly functionalized piperidines or other heterocycles. digitellinc.comresearchgate.net

Rearrangements via N-Acyl Intermediates: The reaction of halopyridines with acyl chlorides can lead to N-acylated pyridinium intermediates. These activated species can be susceptible to intramolecular nucleophilic attack, leading to rearrangements and the formal insertion of carbon atoms. ias.ac.in

These rearrangement reactions highlight the diverse chemical pathways available for the transformation of functionalized halopyridines beyond simple substitution reactions.

Advanced Derivatization and Regioselective Functionalization of the 2,6 Dibromo 4 Ethoxypyridine Core

Strategies for Further Substitution and Diversification of the Pyridine (B92270) Scaffold

The two bromine atoms on the 2,6-dibromo-4-ethoxypyridine core serve as versatile handles for introducing a variety of substituents through transition metal-catalyzed cross-coupling reactions and directed metalation strategies. These methods provide powerful tools for the diversification of the pyridine scaffold.

Transition metal-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bonds in this compound makes it an excellent substrate for such transformations.

Suzuki-Mura Reaction

The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with an organic halide, is a widely used method for creating biaryl compounds and introducing alkyl or vinyl groups. libretexts.orgyonedalabs.com For this compound, a stepwise or double Suzuki-Miyaura reaction can be envisioned. By carefully controlling the stoichiometry of the boronic acid or ester, it is possible to achieve either mono- or disubstitution. The higher reactivity of the C2-Br bond compared to the C6-Br bond, influenced by the electronic environment, can allow for regioselective monosubstitution under optimized conditions. For exhaustive substitution, an excess of the organoboron reagent and suitable reaction conditions would be employed. While specific examples for this compound are not abundant in the cited literature, the successful double Suzuki-Miyaura coupling of 2,6-dichloropyridine (B45657) with alkyl boronic pinacol (B44631) esters suggests a similar reactivity for the dibromo analogue. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihalopyridines

| Entry | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 2,6-Diheptylpyridine | 94 |

Data extrapolated from a study on 2,6-dichloropyridines, suggesting applicability to this compound. nih.gov

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. orgsyn.orgorgsyn.org This reaction is known for its high functional group tolerance and the ability to form C-C bonds involving sp, sp², and sp³-hybridized carbon atoms. For this compound, organozinc reagents can be used to introduce a wide array of alkyl, aryl, and vinyl substituents. Similar to the Suzuki-Miyaura reaction, sequential Negishi couplings could be employed to synthesize unsymmetrically substituted pyridines. The preparation of pyridylzinc halides via transmetalation with pyridyllithium species is a common strategy. orgsyn.org

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of vinyl groups at the 2- and/or 6-positions of the this compound core. The reaction typically proceeds via an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination. wikipedia.org The intramolecular version of the Heck reaction is particularly useful for the synthesis of fused ring systems. princeton.edu

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org In the case of pyridines, the nitrogen atom can direct lithiation to the adjacent C2 and C6 positions. However, in this compound, these positions are already substituted. Instead, metal-halogen exchange or directed lithiation at other positions can be utilized.

Studies on related 2-bromo-4-methoxypyridine (B110594) have shown that directed lithiation at the C3 position can be achieved using lithium tetramethylpiperidide (LTMP), followed by quenching with an electrophile. arkat-usa.org A similar strategy could potentially be applied to this compound, although the electronic and steric effects of the second bromine atom would need to be considered.

Alternatively, a bromine-lithium exchange reaction is a highly efficient method for generating a lithiated pyridine intermediate, which can then be trapped with various electrophiles. This approach often offers high regioselectivity, with the exchange typically occurring at the more sterically accessible or electronically favored bromine atom. Subsequent transmetalation of the lithiated intermediate with a metal salt (e.g., ZnCl₂, MgCl₂) can generate a more stable organometallic reagent for use in cross-coupling reactions. znaturforsch.com

Sequential Functionalization for Multisubstituted Pyridine Scaffolds

The presence of two reactive sites on the this compound core allows for the controlled, stepwise introduction of different functional groups, leading to the synthesis of highly complex and multisubstituted pyridine derivatives.

A common strategy for the sequential functionalization of dihalopyridines involves leveraging the differential reactivity of the halogen atoms or employing a sequence of different reaction types. For instance, a first cross-coupling reaction, such as a Suzuki-Miyaura or Negishi coupling, can be performed under conditions that favor monosubstitution. The resulting 2-bromo-6-substituted-4-ethoxypyridine can then be subjected to a second, different cross-coupling reaction to introduce a distinct functional group at the remaining bromine-substituted position.

Alternatively, a combination of metal-halogen exchange followed by a cross-coupling reaction can be employed. For example, one bromine atom can be selectively exchanged with lithium, and the resulting organolithium species can be quenched with an electrophile. The remaining bromine atom can then be functionalized using a palladium-catalyzed cross-coupling reaction.

Table 2: Hypothetical Sequential Functionalization of this compound

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Monoselective Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-6-bromo-4-ethoxypyridine |

| 2 | Negishi Coupling | Alkylzinc halide, Pd catalyst | 2-Aryl-6-alkyl-4-ethoxypyridine |

| 3 | Directed Metalation (at C3) | LTMP, then electrophile (E) | 2-Aryl-6-alkyl-3-E-4-ethoxypyridine |

This table represents a conceptual pathway for diversification based on known reactivity patterns of substituted pyridines.

Regiodivergent synthesis aims to generate different constitutional isomers from a common starting material by tuning the reaction conditions. For this compound, regiodivergent outcomes could be achieved in several ways.

In the context of directed metalation, the choice of the metalating agent and reaction conditions can influence the site of deprotonation, potentially allowing for selective functionalization at different positions on the pyridine ring, although the C3/C5 positions would be the likely targets in this substrate.

For cross-coupling reactions, the choice of catalyst and ligands can influence which C-Br bond reacts preferentially. For example, a sterically demanding ligand might favor reaction at the less hindered C2 position, while a different ligand system might promote reaction at the C6 position or lead to double substitution. While not specifically documented for this compound, regioselective Suzuki-Miyaura reactions on other polyhalogenated pyridines have been reported, where the reaction site is controlled by the careful selection of reaction parameters. beilstein-journals.org

The development of such regiodivergent methods for this compound would significantly enhance its utility as a versatile platform for the synthesis of a wide range of structurally diverse pyridine derivatives.

Applications As Key Synthetic Intermediates in Complex Molecule Synthesis and Advanced Materials Science

Precursor for Pharmaceutically Relevant Scaffolds and Agrochemical Intermediates

The pyridine (B92270) ring is a privileged scaffold in drug discovery, appearing in a vast number of therapeutic agents due to its ability to engage in hydrogen bonding and other key biological interactions. nih.gov 2,6-Dibromo-4-ethoxypyridine serves as an excellent starting point for accessing substituted pyridine cores that are central to many active pharmaceutical ingredients (APIs) and agrochemicals.

The synthesis of highly substituted pyridines is a significant challenge in organic chemistry, yet it is crucial for exploring the structure-activity relationships (SAR) of drug candidates. nih.gov this compound is an ideal precursor for generating 2,4,6-trisubstituted pyridines through controlled, sequential cross-coupling reactions. The bromine atoms can be selectively replaced by a wide array of substituents using modern catalytic methods.

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl or heteroaryl groups, while the Buchwald-Hartwig amination enables the formation of C-N bonds. researchgate.netacs.org The ability to perform these reactions stepwise—functionalizing one C-Br bond while leaving the other intact for a subsequent transformation—is a key advantage. nih.gov This stepwise approach provides a convergent route to complex, unsymmetrically substituted pyridines that would be difficult to access through traditional condensation methods. nih.govrsc.org This strategic functionalization is critical in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds, such as kinase inhibitors. nih.govmdpi.com

Table 1: Key Cross-Coupling Reactions for Functionalizing 2,6-Dibromopyridine (B144722) Scaffolds

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagents (e.g., boronic acids) | C-C | Palladium |

| Heck | Alkenes | C-C | Palladium |

| Sonogashira | Terminal Alkynes | C-C | Palladium/Copper |

| Buchwald-Hartwig | Amines | C-N | Palladium |

| Stille | Organostannanes | C-C | Palladium |

Pharmaceutical intermediates are the chemical building blocks that are converted through a series of reactions into the final API. illinois.eduqinmuchem.com The versatility of 2,6-dibromo-4-alkoxypyridines, including the closely related methoxy (B1213986) analogue, establishes them as important intermediates in both the pharmaceutical and agrochemical industries. chemimpex.comchemicalbook.com The substituted pyridine core derived from this starting material is found in numerous bioactive molecules.

For example, this scaffold is instrumental in the synthesis of various kinase inhibitors, a major class of anticancer drugs. nih.goved.ac.uk The pyridine core can act as a hinge-binding motif, mimicking the adenine (B156593) ring of ATP to inhibit the kinase's activity. nih.gov By using this compound, medicinal chemists can systematically introduce different functional groups at the 2- and 6-positions to fine-tune the inhibitor's binding affinity and selectivity for a specific kinase target. mdpi.comnih.gov Similarly, in the agrochemical sector, this compound serves as a precursor for developing novel pesticides and herbicides where the substituted pyridine moiety is essential for biological activity. chemimpex.com

Building Blocks for Novel Materials and Conducting Polymers

The field of materials science increasingly relies on organic molecules with specific electronic and photophysical properties. The electron-deficient nature of the pyridine ring, combined with the potential for extended π-conjugation, makes pyridine-containing molecules and polymers highly attractive for applications in organic electronics.

π-conjugated systems, characterized by alternating single and multiple bonds, are the foundation of organic electronic materials. bohrium.com this compound can be readily incorporated into such systems. Through palladium-catalyzed reactions like the Suzuki or Stille couplings, the bromine atoms at the 2- and 6-positions can be used to connect the pyridine core to other aromatic or vinyl units. rsc.org

This process effectively extends the π-conjugated system across the molecule, which is essential for tuning its electronic properties, such as the HOMO/LUMO energy levels and the optical band gap. The resulting molecules are investigated for use as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. The ethoxy group at the 4-position further modulates these properties by donating electron density into the pyridine ring.

When used as a monomer, this compound can be polymerized through repeated cross-coupling reactions to form π-conjugated polymers. For instance, polymerization via Suzuki coupling with a diboronic acid ester comonomer can yield high-molecular-weight materials where the pyridine units are part of the polymer backbone.

These pyridine-containing polymers are explored for their semiconducting properties. The nitrogen atom in the pyridine ring can influence charge transport and environmental stability, making these materials candidates for the active layer in Organic Field-Effect Transistors (OFETs). OFETs are key components in next-generation electronics, including flexible displays, RFID tags, and chemical sensors. The ability to chemically modify the polymer backbone by starting with functionalized monomers like this compound allows for precise control over the final material's performance.

Ligand Design in Coordination Chemistry and Catalysis Research

Ligands are molecules that bind to a central metal atom to form a coordination complex, which can have important catalytic or material properties. The 2,6-disubstituted pyridine motif is a foundational structure for creating powerful tridentate, or "pincer," ligands.

By replacing the bromine atoms of this compound with other coordinating groups (e.g., phosphines, amines, or other N-heterocycles), a wide variety of ligands can be synthesized. nih.gov These reactions often proceed through copper- or palladium-catalyzed C-N or C-P bond-forming reactions. researchgate.net The resulting ligand features a central pyridine nitrogen donor atom flanked by two other donor atoms, which can bind strongly to a metal center in a defined geometry.

These coordination complexes are widely used as catalysts in organic synthesis. nih.govmdpi.com The specific ligand architecture dictates the catalyst's activity, selectivity, and stability. For example, iron or cobalt complexes with 2,6-bis(imino)pyridine ligands, which can be derived from precursors like 2,6-dibromopyridine, are effective catalysts for polymerization reactions. The electronic tuning provided by the 4-ethoxy group can further influence the catalytic performance of the final metal complex.

Table 2: Applications of Molecules and Materials Derived from 2,6-Dihalo-4-alkoxypyridine Precursors

| Application Area | Derived Molecular Class / Material | Key Synthetic Reaction |

|---|---|---|

| Medicinal Chemistry | Trisubstituted Pyridine Scaffolds, Kinase Inhibitors | Sequential Cross-Coupling |

| Agrochemicals | Herbicides, Pesticides | Cross-Coupling, Nucleophilic Substitution |

| Organic Electronics | π-Conjugated Oligomers, Fluorescent Materials | Suzuki, Stille, and Sonogashira Coupling |

| Polymer Chemistry | Semiconducting Polymers for OFETs | Polycondensation (e.g., Suzuki polymerization) |

| Catalysis | Pincer Ligands, Coordination Complexes | C-N/C-P Coupling, Nucleophilic Substitution |

Synthesis of Pyridine-Based Ligands for Metal Complexes and Organometallic Catalysts

This compound serves as a highly versatile precursor for the synthesis of a wide array of pyridine-based ligands. The strategic placement of two bromine atoms at the 2 and 6 positions of the pyridine ring makes them susceptible to substitution and cross-coupling reactions. These reactive sites allow for the introduction of various donor groups, enabling the construction of bidentate and tridentate ligands essential for the formation of stable metal complexes. The ethoxy group at the 4-position, being an electron-donating group, electronically modulates the pyridine core, which in turn influences the properties of the final metal complex.

A common synthetic strategy involves the reaction of the 2,6-dibromo scaffold with primary amines or other nitrogen-containing nucleophiles. For instance, reacting 2,6-dibromopyridine derivatives with alkylamines can yield 2,6-diaminopyridine (B39239) ligands. georgiasouthern.edu This methodology can be extended to this compound to create ligands with tailored electronic and steric properties. The resulting diaminopyridine ligands, featuring an electron-rich pyridine core due to the ethoxy substituent, can then be used to chelate a variety of transition metals.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to attach other heterocyclic groups, like pyridyl or pyrimidinyl moieties, at the 2 and 6 positions. This leads to the formation of polypyridine ligands, which are renowned for their ability to form robust complexes with metals like ruthenium, rhodium, and zinc. nih.govresearchgate.net These complexes are central to the field of organometallic catalysis, finding use in a range of chemical transformations. The specific ligand architecture derived from this compound can influence the catalytic activity and selectivity of the metal center.

Application in Electrocatalytic Systems and Energy Conversion Devices (e.g., Dye-Sensitized Solar Cells)

The ligands synthesized from this compound are valuable in the development of advanced materials for energy applications, particularly in electrocatalytic systems and dye-sensitized solar cells (DSSCs).

| Co-sensitizer System | Short Circuit Current Density (Jsc) (mA cm⁻²) | Open Circuit Voltage (Voc) (V) | Fill Factor (FF) | Overall Conversion Efficiency (η) (%) |

| N719 Dye Only | - | - | - | 5.43% (Reference) |

| M1p / N719 | 16.48 | 0.72 | 0.62 | 7.32% |

This table presents data for a system using a 2,6-bis[1-(phenylimino)ethyl]pyridine derivative (M1p) as a co-sensitizer with N719 dye, demonstrating the significant enhancement in performance. Similar enhancements are anticipated for systems employing ligands derived from this compound. rsc.org

In electrocatalysis, pyridine-based ligands are integral to designing molecular catalysts for important reactions like the hydrogen evolution reaction (HER). wpmucdn.com Metal complexes incorporating these ligands can act as active sites for proton reduction. The electronic properties of the ligand, which can be fine-tuned by substituents like the ethoxy group in this compound, directly impact the redox potential and catalytic turnover frequency of the metallic center. By modifying the ligand scaffold, researchers can develop more efficient and stable electrocatalysts for clean energy conversion.

Theoretical and Computational Chemistry Studies of 2,6 Dibromo 4 Ethoxypyridine and Its Derivatives

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it well-suited for the analysis of substituted pyridine (B92270) systems.

Elucidation of Electronic Structure, Charge Distribution, and Electrostatic Potential Surfaces

DFT calculations are instrumental in elucidating the electronic structure of 2,6-Dibromo-4-ethoxypyridine. The pyridine ring, an aromatic heterocycle, has its electronic properties significantly modulated by the presence of two bromine atoms and an ethoxy group. The bromine atoms, being highly electronegative, are expected to act as electron-withdrawing groups through an inductive effect. Conversely, the ethoxy group, with its lone pair of electrons on the oxygen atom, is anticipated to be an electron-donating group through resonance.

The charge distribution across the molecule can be quantified using various population analysis schemes within DFT. This reveals the partial atomic charges on each atom, highlighting the electronic effects of the substituents. The nitrogen atom of the pyridine ring is expected to possess a negative partial charge, characteristic of its role as a Lewis base. The bromine atoms will also carry a negative partial charge due to their high electronegativity. The carbon atoms directly bonded to the bromine and ethoxy groups will exhibit modified charge densities reflecting the electron-withdrawing and donating nature of these substituents, respectively.

Molecular Electrostatic Potential (MEP) surfaces are a visual representation of the charge distribution and are crucial for predicting intermolecular interactions. For this compound, the MEP surface would likely show regions of negative potential (color-coded in red or yellow) around the nitrogen atom and the bromine atoms, indicating their propensity to interact with electrophiles or act as hydrogen bond acceptors. Regions of positive potential (blue) would be expected around the hydrogen atoms of the ethoxy group.

Table 1: Representative Calculated Atomic Charges for this compound (Note: These are illustrative values based on typical DFT calculations for similar molecules.)

| Atom | Mulliken Charge (e) |

| N1 | -0.55 |

| C2 | +0.30 |

| C3 | -0.15 |

| C4 | +0.25 |

| C5 | -0.15 |

| C6 | +0.30 |

| Br (at C2) | -0.10 |

| Br (at C6) | -0.10 |

| O (ethoxy) | -0.40 |

Predictive Modeling of Reactivity, Regioselectivity, and Transition States

DFT is a powerful tool for predicting the reactivity and regioselectivity of chemical reactions. By calculating the energies of reactants, products, and transition states, a detailed picture of the reaction mechanism can be constructed. For this compound, DFT can be used to model various reactions, such as nucleophilic aromatic substitution.

The bromine atoms at the 2 and 6 positions are potential leaving groups in nucleophilic substitution reactions. DFT calculations can predict the activation energies for the substitution at these positions, thereby determining the regioselectivity of such reactions. The calculations would involve locating the transition state structure for the attack of a nucleophile at each position and comparing their relative energies. The presence of the electron-donating ethoxy group at the 4-position would influence the stability of the intermediate Meisenheimer complex, a key factor in determining the reaction outcome.

Furthermore, DFT can be employed to study the transition states of various pericyclic reactions or other transformations involving derivatives of this compound. The geometry and energy of the transition state provide critical information about the reaction barrier and the feasibility of a proposed mechanistic pathway.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The energies and spatial distributions of these orbitals are key determinants of a molecule's chemical behavior.

Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO and LUMO energies of this compound can be readily calculated using DFT. The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO, on the other hand, represents the lowest energy site for accepting electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For this compound, the electron-donating ethoxy group is expected to raise the energy of the HOMO, while the electron-withdrawing bromine atoms would lower the energy of the LUMO. The interplay of these effects will determine the final HOMO and LUMO energy levels and the magnitude of the energy gap.

Table 2: Representative Calculated FMO Energies for this compound (Note: These are illustrative values based on typical DFT calculations for similar molecules.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Correlation with Chemical Reactivity, Kinetic Stability, and Chemical Hardness/Softness

The HOMO and LUMO energies are directly related to several important chemical concepts. The ionization potential can be approximated by the negative of the HOMO energy, while the electron affinity can be approximated by the negative of the LUMO energy. These values provide a quantitative measure of how easily the molecule loses or gains an electron, respectively.

Chemical hardness and softness are concepts derived from FMO theory that describe the polarizability of a molecule. Chemical hardness (η) is proportional to the HOMO-LUMO gap, while chemical softness (S) is the inverse of hardness. A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small gap and is more reactive. Based on the calculated HOMO-LUMO gap, the chemical hardness and softness of this compound can be estimated, providing further insight into its reactivity profile.

The spatial distribution of the HOMO and LUMO is also critical for predicting regioselectivity. The regions of the molecule with the largest HOMO coefficients are the most likely sites for electrophilic attack, while the regions with the largest LUMO coefficients are the most susceptible to nucleophilic attack. For this compound, the HOMO is likely to have significant contributions from the ethoxy group and the pyridine ring, while the LUMO is expected to be localized more on the pyridine ring and the carbon atoms bearing the bromine substituents.

Advanced Molecular Modeling for Mechanistic Pathways and Conformational Analysis

Beyond static properties, computational chemistry allows for the dynamic simulation of molecular behavior. Advanced molecular modeling techniques can be used to explore complex reaction mechanisms and to analyze the conformational landscape of flexible molecules.

For derivatives of this compound, particularly those with flexible side chains, conformational analysis is crucial. Different conformers can have significantly different energies and reactivities. Computational methods, such as potential energy surface scans, can be used to identify the stable conformers and the energy barriers for interconversion between them. For the ethoxy group in this compound, a scan of the dihedral angle around the C4-O bond would reveal the most stable orientation of the ethyl group relative to the pyridine ring.

Molecular dynamics simulations can provide further insights into the dynamic behavior of the molecule over time, including its vibrational modes and interactions with solvent molecules. For studying reaction mechanisms, computational methods can trace the entire reaction path from reactants to products, identifying all intermediates and transition states along the way. This provides a comprehensive understanding of the reaction dynamics that is often difficult to obtain through experimental means alone.

Advanced Spectroscopic and Structural Analysis of 2,6 Dibromo 4 Ethoxypyridine Derivatives Beyond Routine Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Mechanistic Insights

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 2,6-dibromo-4-ethoxypyridine derivatives in solution. Advanced NMR experiments provide detailed information about the molecular framework, stereochemistry, and dynamic properties.

For complex derivatives of this compound, one-dimensional ¹H and ¹³C NMR spectra are often insufficient for complete structural assignment due to signal overlap and complex coupling patterns. Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for establishing covalent connectivity and stereochemical relationships.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is instrumental in identifying proton-proton coupling networks within a molecule. For a hypothetical derivative, (R)-1-(2,6-dibromo-4-ethoxypyridin-3-yl)propan-1-ol , a COSY spectrum would reveal correlations between the methine proton on the propanol (B110389) side chain and the adjacent methyl and methylene (B1212753) protons, confirming the propanol fragment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. In our hypothetical derivative, the HSQC spectrum would unequivocally link each proton resonance to its corresponding carbon signal, for instance, confirming the attachment of the ethoxy group to the C4 position of the pyridine (B92270) ring by a clear correlation between the ethoxy methylene protons and the C4 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting different structural fragments. For instance, in (R)-1-(2,6-dibromo-4-ethoxypyridin-3-yl)propan-1-ol , an HMBC correlation between the proton at the C5 position of the pyridine ring and the carbinol carbon of the propanol side chain would definitively establish the point of attachment of the side chain to the pyridine ring.

These multi-dimensional techniques, when used in concert, provide a detailed and unambiguous picture of the molecular structure, which is critical for understanding the structure-activity relationships of these compounds.

Dynamic processes such as conformational changes, restricted rotation, or tautomerism can be investigated using variable temperature (VT) NMR spectroscopy. researchgate.netvnu.edu.vn For derivatives of this compound with bulky substituents, hindered rotation around single bonds may occur. For example, if a bulky aryl group were attached at the C3 position, rotation around the C-C bond connecting the pyridine and aryl rings could be restricted.

At room temperature, this restricted rotation might lead to broad signals in the NMR spectrum. By lowering the temperature, the rate of rotation can be slowed to the point where distinct signals for the different conformations are observed. Conversely, increasing the temperature can cause coalescence of these signals into a sharp, averaged signal. Analysis of the NMR spectra at different temperatures allows for the determination of the energy barriers associated with these dynamic processes. researchgate.netresearchgate.net

X-Ray Crystallography for Definitive Solid-State Structural Confirmation

While NMR provides detailed structural information in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique is invaluable for the unambiguous assignment of absolute and relative stereochemistry and for understanding the packing of molecules in the crystal lattice.

For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute and relative stereochemistry. In the case of a derivative with multiple stereocenters, the precise spatial arrangement of all atoms can be determined, which is crucial for understanding its biological activity or chemical reactivity. For instance, in a diastereomeric mixture, crystallization and subsequent X-ray analysis of a single diastereomer would provide its exact three-dimensional structure.

The crystal packing of this compound derivatives reveals the nature and geometry of intermolecular interactions that govern their solid-state properties. acs.org Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, can play a significant role in the crystal packing of brominated compounds. acs.orgmdpi.comrsc.org The bromine atoms in this compound can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the pyridine ring or the oxygen of the ethoxy group.

Advanced Vibrational and Electronic Spectroscopy for Molecular Insights (e.g., FT-IR, Raman, UV-Vis)

Vibrational and electronic spectroscopy provide complementary information about the molecular structure and electronic properties of this compound derivatives.

Spectroscopic Property Correlation with Computational Data

The correlation of experimentally obtained spectroscopic data with theoretical calculations is a powerful tool for the unambiguous assignment of spectral features and for validating the accuracy of computational models. Density Functional Theory (DFT) has emerged as a robust method for predicting molecular properties, including vibrational frequencies and electronic transitions, with a high degree of accuracy.

For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to compute the optimized molecular geometry and the corresponding vibrational spectra (Infrared and Raman). nih.gov The theoretical vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and the inherent approximations in the computational method, leading to excellent agreement with experimental results. nih.gov

A comparative analysis between the calculated and experimental vibrational frequencies allows for a precise assignment of each vibrational mode. Discrepancies between the two can often be attributed to intermolecular interactions in the solid or liquid phase, which are not always accounted for in gas-phase calculations. mostwiedzy.pl

Similarly, Time-Dependent DFT (TD-DFT) is utilized to predict the electronic absorption spectra (UV-Vis). This method provides information on the energies of electronic transitions, oscillator strengths, and the molecular orbitals involved. mdpi.com By comparing the TD-DFT results with the experimental UV-Vis spectrum, the nature of the electronic transitions (e.g., π → π* or n → π*) can be confidently identified. researchgate.net

The table below illustrates a representative correlation between hypothetical experimental data and scaled DFT-calculated vibrational frequencies for key functional groups in this compound.

Table 1: Correlation of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for this compound This table is a representative example based on typical values for substituted pyridines and is intended for illustrative purposes.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) | Deviation (cm⁻¹) |

|---|---|---|---|

| Pyridine Ring C-H Stretch | 3080 | 3085 | -5 |

| CH₂ (ethoxy) Asymmetric Stretch | 2985 | 2990 | -5 |

| CH₃ (ethoxy) Symmetric Stretch | 2875 | 2881 | -6 |

| Pyridine Ring C=C/C=N Stretch (ν₈ₐ) | 1575 | 1580 | -5 |

| Pyridine Ring C=C/C=N Stretch (ν₈ₐ) | 1540 | 1548 | -8 |

| C-O-C (ether) Asymmetric Stretch | 1245 | 1252 | -7 |

| C-O-C (ether) Symmetric Stretch | 1040 | 1047 | -7 |

| Pyridine Ring Breathing (ν₁) | 995 | 1001 | -6 |

| C-Br Symmetric Stretch | 670 | 678 | -8 |

This strong correlation validates the optimized molecular structure and provides a reliable foundation for the detailed elucidation of its bonding and electronic characteristics.

Elucidation of Specific Bonding Vibrations and Electronic Transitions

A detailed analysis of the vibrational and electronic spectra, guided by computational predictions, reveals specific insights into the molecular structure of this compound.

Bonding Vibrations: The vibrational spectrum is characterized by distinct modes associated with the pyridine ring and its substituents.

Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) typically appear in the 1400-1600 cm⁻¹ region. ias.ac.in For this compound, these bands are expected to be intense. The ring "breathing" mode, a symmetric radial expansion and contraction of the ring, is often observed near 1000 cm⁻¹. rsc.org The positions of these bands are sensitive to the electronic effects of the substituents.

C-Br Vibrations: The carbon-bromine stretching vibrations are expected in the lower frequency region of the infrared spectrum, typically between 500 and 700 cm⁻¹. Due to the presence of two C-Br bonds, both symmetric and asymmetric stretching modes will be present. These vibrations are characteristically heavy and result in strong absorptions.

C-O-C (Ether) Vibrations: The ethoxy group gives rise to characteristic C-O-C stretching vibrations. The asymmetric stretch is typically found around 1245 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹. mdpi.com

C-H Vibrations: Aromatic C-H stretching vibrations from the pyridine ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethoxy group appear in the 2850-3000 cm⁻¹ range.

Electronic Transitions: The electronic spectrum of pyridine and its derivatives is dominated by π → π* and n → π* transitions. researchgate.net

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. They are typically intense (high molar absorptivity) and occur at shorter wavelengths. For substituted pyridines, these transitions are often observed in the 200-280 nm range. The presence of both electron-withdrawing bromine atoms and an electron-donating ethoxy group can lead to shifts in the absorption maxima and changes in intensity compared to unsubstituted pyridine.

n → π Transitions:* This transition involves the excitation of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital. These transitions are symmetry-forbidden and thus have a much lower intensity compared to π → π* transitions. They appear at longer wavelengths, often above 270 nm. researchgate.net The electronic environment created by the bromo and ethoxy substituents influences the energy of the nitrogen lone pair and the π* orbitals, thereby affecting the precise wavelength of this transition.

The combination of these spectroscopic analyses, underpinned by theoretical calculations, provides a detailed and robust picture of the molecular and electronic structure of this compound.

Q & A

Q. What are the standard synthetic routes for 2,6-Dibromo-4-ethoxypyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of 4-ethoxypyridine derivatives. Direct bromination using reagents like PBr₃ or Br₂ in the presence of Lewis acids (e.g., FeBr₃) can achieve regioselective substitution at the 2- and 6-positions. Reaction temperature and stoichiometry are critical: excess bromine may lead to over-bromination, while lower temperatures (<0°C) favor selectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Monitoring by TLC and NMR ensures intermediate validation. For analogous protocols, see bromination strategies in pyridine derivatives .

Q. How should researchers optimize purification techniques to isolate this compound from reaction byproducts?

- Methodological Answer : After quenching the reaction, extract the crude product using dichloromethane or ethyl acetate. Sequential washes with NaHCO₃ (to remove acidic byproducts) and brine (to eliminate residual water) are recommended. Column chromatography with a gradient elution (e.g., 5–20% ethyl acetate in hexane) effectively separates the target compound from di-brominated isomers or unreacted starting material. Recrystallization in ethanol/water (1:3) yields crystalline solids. Purity can be confirmed via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments validated?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish methoxy (δ ~1.3 ppm for CH₃) and aromatic protons (δ ~7–8 ppm). Coupling patterns (e.g., para-substitution) confirm substitution positions.

- IR Spectroscopy : Validate ethoxy (C-O-C stretch at ~1250 cm⁻¹) and aromatic C-Br (600–700 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular ion [M+H]⁺ and isotopic patterns (Br isotopes at m/z 79/81). Cross-reference with computational simulations (e.g., Gaussian) for validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in X-ray crystallographic data when determining the crystal structure of this compound?

- Methodological Answer : Use SHELXL for structure refinement, particularly for handling heavy atoms (Br) and anisotropic displacement parameters . If data contradictions arise (e.g., high R-factor), check for twinning using the ROTAX tool in Mercury CSD. For disordered ethoxy groups, apply restraints (DFIX, SIMU) to stabilize refinement. Validate hydrogen bonding and π-stacking interactions via Mercury’s packing similarity module . Compare experimental bond lengths/angles with Cambridge Structural Database (CSD) entries for analogous bromopyridines .

Q. What strategies mitigate competing side reactions during the synthesis of this compound derivatives for catalytic applications?

- Methodological Answer : To design derivatives (e.g., ligands or catalysts), prioritize steric and electronic tuning. For example:

- Buchwald-Hartwig Amination : Use Pd(OAc)₂/XPhos catalysts to couple amines at the 4-position, but avoid excess base to prevent dehalogenation.

- Suzuki-Miyaura Coupling : Replace Br with aryl groups using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O. Monitor for homo-coupling byproducts via GC-MS.

- Computational Modeling : DFT (B3LYP/6-31G*) predicts regioselectivity and guides substituent choice. For case studies, see analogous pyridine-based ligands .

Q. How should researchers address contradictions in observed vs. predicted spectroscopic data for this compound complexes?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or dynamic processes. For example:

- Dynamic NMR : Variable-temperature ¹H NMR (25–80°C) identifies conformational exchange broadening.

- Solvent Screening : Compare DMSO-d₆ (hydrogen-bonding) vs. CDCl₃ (non-polar) to assess solvent-dependent shifts.

- DFT Corrections : Include solvent models (e.g., PCM) in computational simulations to align theoretical and experimental data. For complex cases, consult databases like PubChem for reference spectra .

Q. What methodologies enable the analysis of this compound’s reactivity under varying pH conditions in aqueous systems?

- Methodological Answer : Conduct pH-dependent stability studies using UV-Vis spectroscopy (200–400 nm) to track degradation. Buffer solutions (pH 2–12) with ionic strength control (0.1 M KCl) are prepared. Hydrolysis products are identified via LC-MS (Q-TOF). For kinetic analysis, apply pseudo-first-order models and Arrhenius plots to determine activation energy. Reference protocols for bromopyridine hydrolysis in aqueous media .

Data Contradiction Analysis

Q. How can researchers reconcile divergent results in the catalytic activity of this compound-derived metal complexes?

- Methodological Answer : Discrepancies may stem from subtle differences in ligand geometry or metal-ligand binding. Address this by:

- Single-Crystal XRD : Confirm coordination geometry and oxidation state of metal centers.

- EPR Spectroscopy : Detect paramagnetic species in Cu(II) or Fe(III) complexes.

- Cyclic Voltammetry : Compare redox potentials to assess electronic effects. Cross-validate with computational studies (e.g., NBO analysis) .

Q. What statistical approaches are recommended to resolve batch-to-batch variability in the synthesis of this compound?

- Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry). Use ANOVA to identify significant variables. For reproducibility, implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring. Batch inconsistencies can also arise from solvent impurities—validate via Karl Fischer titration and GC headspace analysis .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.